3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one
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Description
The compound “3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one” appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acids guanine and adenine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone with ammonia or an ammonium salt. The sulfanylideneimidazolidin-4-one group could potentially be introduced through a reaction with a suitable sulfur-containing reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of an imidazole ring could contribute to the compound’s solubility in water and its boiling and melting points .Scientific Research Applications
Anti-Candida Activity
This compound has shown promising results in the treatment of Candida infections . The tested compounds exhibited better anti-Candida profiles than fluconazole . In particular, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .
Functionalized Silica Gel
The compound can be used to functionalize silica gel . The 3-(Imidazol-1-yl)propyl-functionalized silica gel has a surface area of 500 m2/g, a particle size of 200-400 mesh, and a pore size of 60 Å . This functionalized silica gel can be used in various scientific research applications, including chromatography and material science .
Cancer Treatment
The compound has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer treatment, it has been shown to inhibit the growth of B-cell lymphoma.
Antifungal Agent
Given its anti-Candida activity, this compound could potentially be developed into a new class of antifungal agents . This is particularly important given the increasing prevalence of fungal infections and the emergence of drug-resistant strains .
Drug Development
The compound’s potent activity against Candida and potential anticancer properties make it a promising candidate for drug development . Further research could lead to the development of new drugs for the treatment of Candida infections and cancer .
Biochemical Research
The compound’s unique chemical structure and biological activity make it a valuable tool in biochemical research . It could be used to study the mechanisms of action of imidazole-containing compounds and to develop new biochemical assays .
properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c14-8-6-11-9(15)13(8)4-1-3-12-5-2-10-7-12/h2,5,7H,1,3-4,6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPHTMIOYCILIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331892 |
Source
|
Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816242 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |
CAS RN |
287198-17-8 |
Source
|
Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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